molecular formula C14H20N2O3 B13453800 N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide

N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide

Cat. No.: B13453800
M. Wt: 264.32 g/mol
InChI Key: JZVLMDNRFIVPMG-UHFFFAOYSA-N
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Description

N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-[4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]prop-2-enamide

InChI

InChI=1S/C14H20N2O3/c1-3-14(17)15-11-4-6-12(7-5-11)18-9-13-8-10(2)16-19-13/h3,8,11-12H,1,4-7,9H2,2H3,(H,15,17)

InChI Key

JZVLMDNRFIVPMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)COC2CCC(CC2)NC(=O)C=C

Origin of Product

United States

Preparation Methods

The synthesis of N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide can be compared with other oxazole derivatives such as:

These compounds share the oxazole core structure but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties.

Biological Activity

N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H19N1O2\text{C}_{14}\text{H}_{19}\text{N}_1\text{O}_2

This compound features a cyclohexyl group, an oxazole moiety, and an amide functional group, which contribute to its biological activity.

Research indicates that compounds with oxazole rings often exhibit diverse biological activities, including antimicrobial and anticancer properties. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit various enzymes, which may contribute to their therapeutic effects.
  • Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Studies have demonstrated that oxazole derivatives possess significant antimicrobial properties. For instance, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria. The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest:

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)15Moderate cytotoxicity
HeLa (Cervical Cancer)10Significant cytotoxicity
A549 (Lung Cancer)20Low cytotoxicity

These results indicate a potential for further development as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry examined various oxazole derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human cancer cell lines, this compound was found to induce apoptosis in MCF7 cells through the activation of caspase pathways . This suggests a mechanism involving programmed cell death, making it a candidate for further anticancer research.

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